molecular formula C14H18BF2NO3 B6190992 2,2-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine CAS No. 2300106-55-0

2,2-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B6190992
CAS No.: 2300106-55-0
M. Wt: 297.11 g/mol
InChI Key: OFOYLSIXWWCDRF-UHFFFAOYSA-N
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Description

2,2-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine: is a complex organic compound characterized by its difluoro and boronic acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzoxazine core. One common approach is the reaction of a suitable benzoxazine derivative with a boronic acid derivative under specific conditions. The reaction conditions often require the use of a catalyst, such as a palladium or copper-based catalyst, and may involve heating under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using reactors designed to handle the necessary conditions. The process would be optimized for yield and purity, with rigorous quality control measures in place to ensure consistency. The use of continuous flow chemistry could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The difluoro group can be oxidized to form difluorophenol derivatives.

  • Reduction: : The compound can be reduced to remove the difluoro group, resulting in different functional groups.

  • Substitution: : The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Difluorophenol derivatives.

  • Reduction: : Hydroxylated or amino derivatives.

  • Substitution: : Various boronic acid derivatives or esters.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

  • Biology: : The boronic acid group can be used in the development of enzyme inhibitors or as a probe in biochemical studies.

  • Industry: : It can be used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the boronic acid group may form a reversible covalent bond with the active site of the enzyme, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its combination of difluoro and boronic acid functionalities. Similar compounds include:

  • 2,4-Difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide: : This compound shares the boronic acid group but has a different aromatic ring structure.

  • Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate: : This compound has a similar difluoro group but lacks the benzoxazine core.

2,2-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine .

Properties

CAS No.

2300106-55-0

Molecular Formula

C14H18BF2NO3

Molecular Weight

297.11 g/mol

IUPAC Name

2,2-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,4-benzoxazine

InChI

InChI=1S/C14H18BF2NO3/c1-12(2)13(3,4)21-15(20-12)9-5-6-11-10(7-9)18-8-14(16,17)19-11/h5-7,18H,8H2,1-4H3

InChI Key

OFOYLSIXWWCDRF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(CN3)(F)F

Purity

95

Origin of Product

United States

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